Dibutylammonium Acetate

LC-MS Compatibility Ion-Pairing Volatility

Developing IP-RP-LC-MS methods for anionic analytes demands precise ion-pairing agent selection. Generic buffers (ammonium acetate, TEAA) cause incomplete retention; longer-chain analogs (TBuAA) induce peak broadening and MS source contamination. • Optimized C4 chain length ensures balanced retention & resolution for phosphorylated metabolites, oligonucleotides, and anticoagulant rodenticides. • High volatility under APCI conditions sustains MS performance with LODs of 1-5 ng/mL. • Stringent UV criteria (A₂₃₀≤1.600, A₂₅₄≤0.050, A₂₇₀≤0.020) guarantee minimal baseline interference. Supplied as ready-to-use ~0.5 M aqueous solution. Consistent lot-to-lot specifications for reliable method transfer.

Molecular Formula C10H23NO2
Molecular Weight 189.3 g/mol
CAS No. 19070-91-8
Cat. No. B050536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibutylammonium Acetate
CAS19070-91-8
SynonymsN-Butyl-1-butanamine Acetate;  Dibutylamine Acetate;  Acetic Acid Dibutylamine Salt
Molecular FormulaC10H23NO2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCCCC[NH2+]CCCC.CC(=O)[O-]
InChIInChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4)
InChIKeyMQFIKAWTCOXAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibutylammonium Acetate (CAS 19070-91-8) for Ion-Pair Chromatography and LC-MS: Procurement and Technical Specifications


Dibutylammonium acetate (DBAA) is a quaternary ammonium salt with the molecular formula C₁₀H₂₃NO₂ and a molecular weight of 189.30 g/mol . It is supplied primarily as a ready-to-use ~0.5 M aqueous solution, characterized by a refractive index (n20/D) of 1.348, and is specified for ion-pair chromatography and LC-MS applications with stringent UV absorbance criteria at 230 nm (max 1.600), 254 nm (max 0.050), and 270 nm (max 0.020) to ensure minimal background interference [1].

Why Dibutylammonium Acetate Cannot Be Substituted with Generic Ion-Pairing Reagents in Analytical Workflows


Ion-pairing reversed-phase (IP-RP) separations are highly dependent on the hydrophobicity of the alkylammonium counterion. The chain length dictates the strength of the ion-pair interaction, directly impacting retention, resolution, and MS compatibility. Simply replacing dibutylammonium acetate with a smaller analog like triethylammonium acetate (TEAA) or a non-ion-pairing buffer like ammonium acetate (AA) will drastically alter separation selectivity, often resulting in incomplete ion-pairing, short retention times, or even complete loss of resolution for critical analytes [1][2]. Conversely, moving to a longer-chain analog like tributylammonium acetate (TBuAA) can lead to excessive retention, peak broadening, and different adsorption behavior on the stationary phase, complicating method transfer [3]. Therefore, procurement must be compound-specific.

Dibutylammonium Acetate: A Quantitative Comparative Evidence Guide for Method Selection


Proven LC-MS Compatibility: Overcoming Signal Suppression Observed with Non-Volatile Ion-Pairing Reagents

A study evaluating HPLC-MS of anionic anticoagulant rodenticides demonstrated that di-n-butylammonium acetate (DBA) did not cause the typical signal suppression and capillary blockage issues seen with non-volatile ion-pairing salts. DBA decomposed to volatile compounds under APCI conditions, enabling high-sensitivity detection with sharp peaks [1].

LC-MS Compatibility Ion-Pairing Volatility Bioanalysis

Enhanced Sensitivity for Phosphorylated Coenzymes Compared to Non-Ion-Pairing Methods

In a targeted metabolomics assay for intracellular coenzymes in S. cerevisiae, the addition of dibutylammonium acetate (DBAA) to both the mobile phase and sample solution resulted in a significant and reproducible enhancement in sensitivity for phosphorylated species like CoA, NAD, and FAD, enabling their accurate quantification [1].

Metabolomics Coenzyme A LC-MS/MS Sensitivity Enhancement

Superior Retention and Resolution of Oligonucleotides Versus Triethylammonium Acetate (TEAA)

In a comparative IP-RP-HPLC study of single-stranded DNA (20mer), triethylammonium acetate (TEAA) at 10 mM resulted in very short retention times and multiple peaks due to incomplete ion-pairing. In contrast, dibutylammonium acetate (DBAA) at the same 10 mM concentration provided such strong retention for the Trityl-ON sample that no elution occurred under the initial gradient, demonstrating its significantly higher hydrophobic interaction and potential for resolving complex mixtures [1]. An optimal concentration of 10 mM DBAA was selected for further method development, while TEAA required a 10x higher concentration (100 mM) to be effective [1].

Oligonucleotide Analysis IP-RP-HPLC DNA Separation Method Optimization

Distinct Adsorption Isotherm Behavior on C18 Phase Compared to Tributylammonium Acetate (TBuAA)

A fundamental study on the adsorption behavior of alkylammonium ion-pair reagents on a C18 stationary phase revealed that triethylammonium acetate (TEtAA) exhibits a Type I adsorption isotherm, while tributylammonium acetate (TBuAA) exhibits a Type III isotherm [1]. This indicates fundamentally different mechanisms of interaction with the reversed-phase material. As a secondary amine with an intermediate chain length (C4) between triethylamine (C2) and tributylamine (C4), dibutylammonium acetate (DBAA) is expected to display distinct and intermediate adsorption characteristics, which directly influence column equilibration times and method robustness during gradient elution [1].

Adsorption Isotherm Stationary Phase Interaction Method Transfer Ion-Pair Chromatography

Validated Application Scenarios for Dibutylammonium Acetate in Analytical Development and QC


LC-MS Bioanalysis of Anionic Drugs and Metabolites in Complex Matrices

Dibutylammonium acetate is the preferred ion-pairing reagent for developing sensitive LC-MS methods for anionic analytes like anticoagulant rodenticides in whole blood and urine. Its proven volatility under APCI conditions ensures sustained instrument performance and low limits of detection (1-5 ng/mL in blood) without source contamination [1].

IP-RP-UHPLC-MS/MS Quantification of Intracellular Coenzymes and Nucleotides

For targeted metabolomics studies requiring the absolute quantification of labile phosphorylated coenzymes (e.g., CoA, NAD, FAD), DBAA is an essential method component. Its addition enhances MS sensitivity for these polar, phosphate-containing metabolites, enabling precise quantification using isotope dilution mass spectrometry (IDMS) in cell extracts [2].

High-Resolution Separation of Protected and Unprotected Oligonucleotides

When developing IP-RP-HPLC methods for the analysis of synthetic DNA or RNA oligonucleotides, DBAA provides a distinct selectivity and stronger retention compared to TEAA. It is particularly useful for resolving the hydrophobic 'Trityl-ON' impurities from the desired 'Trityl-OFF' product, a critical quality control step in oligonucleotide synthesis [3].

Chromatographic Method Development for Novel Therapeutics

DBAA serves as a critical tool in the analytical development of new therapeutic modalities, including mRNA and oligonucleotide therapeutics. Recent studies demonstrate its utility in optimizing IP-RPLC methods for large RNA molecules (up to 6000 nucleotides), where moderately hydrophobic ion-pairing agents like butylammonium acetate are crucial for achieving superior resolution [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibutylammonium Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.